

3-(1H-pyrazol-1-yl)propan-1-ol molecular weight and formula

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Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)propan-1-ol

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A Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-ol

This document provides a comprehensive overview of the chemical properties and synthetic approaches for **3-(1H-pyrazol-1-yl)propan-1-ol**, a pyrazole derivative of interest to researchers in medicinal chemistry and drug development.

Chemical Properties

3-(1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a propanol side-chain. This structure serves as a versatile building block in the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Physicochemical Properties of **3-(1H-pyrazol-1-yl)propan-1-ol**

Property	Value	Reference
Molecular Formula	C6H10N2O	[1]
Molecular Weight	126.16 g/mol	[1]
CAS Number	180741-37-1	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(1H-pyrazol-1-yl)propan-1-ol** is not readily available in the provided search results, a general synthetic strategy can be inferred from the synthesis of structurally related compounds, such as 3-(1H-pyrazol-1-yl)propanamide derivatives. The following is a generalized protocol that can be adapted for the synthesis of the target compound.

2.1. General Synthesis of N-Substituted Pyrazole Derivatives

A common method for the synthesis of N-substituted pyrazole compounds involves the nucleophilic substitution reaction between pyrazole and a suitable alkylating agent. For the synthesis of **3-(1H-pyrazol-1-yl)propan-1-ol**, a potential route would involve the reaction of pyrazole with a 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) in the presence of a base.

Materials:

- Pyrazole
- 3-Chloropropan-1-ol (or 3-Bromopropan-1-ol)
- Potassium Carbonate (K_2CO_3) or other suitable base
- Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of pyrazole in dimethylformamide (DMF), add an equimolar amount of a suitable base, such as potassium carbonate (K_2CO_3).

- Stir the mixture at room temperature for a designated period to allow for the formation of the pyrazolate anion.
- Add an equimolar amount of 3-halopropan-1-ol to the reaction mixture.
- Heat the reaction mixture under reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- Extract the residue with a suitable organic solvent, such as ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the pure **3-(1H-pyrazol-1-yl)propan-1-ol**.

2.2. General Purification of Pyrazole Compounds

A general method for the purification of pyrazole derivatives involves the formation of an acid addition salt, followed by crystallization.^[2]

Procedure:

- Dissolve the crude pyrazole compound in a suitable organic solvent or water.
- Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid to the solution.
- The corresponding acid addition salt will precipitate out of the solution.
- Separate the crystallized acid addition salt by filtration.
- The purified pyrazole can be regenerated by neutralizing the acid addition salt with a base.

Conceptual Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a pyrazole derivative, adaptable for **3-(1H-pyrazol-1-yl)propan-1-ol**.



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A generalized workflow for the synthesis and purification of **3-(1H-pyrazol-1-yl)propan-1-ol**.

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